molecular formula C21H14BrClN2O2 B3893302 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide

Cat. No.: B3893302
M. Wt: 441.7 g/mol
InChI Key: FKHKZCSCQCJIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a carboxylic acid derivative under dehydrating conditions. For instance, 2-aminophenol can react with 2-methylbenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzoxazole ring.

    Bromination and Chlorination: The introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst, while chlorination can be performed using chlorine gas (Cl2) or thionyl chloride (SOCl2).

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the benzoxazole derivative with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

    Substitution: The bromine and chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), or alkoxides (R-O-) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted benzamides.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s benzoxazole moiety is known for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It can be used as a lead compound for the development of new drugs.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets, such as enzymes, receptors, and cellular pathways.

    Materials Science: Due to its unique photophysical properties, the compound can be used in the development of fluorescent probes, sensors, and other materials with specific optical properties.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O2/c1-12-14(21-25-18-6-2-3-8-19(18)27-21)5-4-7-17(12)24-20(26)15-11-13(22)9-10-16(15)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHKZCSCQCJIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.